Molecular Weight and Lipophilicity Differentiation vs. Parent P7C3 (Unsubstituted Phenylamino)
The target compound (MW 502.2 g/mol) is 28 Da heavier than P7C3 (MW 474.19 g/mol) due to the 2-ethyl substituent on the phenylamino ring . This structural difference increases calculated lipophilicity by an estimated +0.8 to +1.0 LogP units, a magnitude known to influence CNS penetration and target engagement within the P7C3 class [1]. The molecular formula C₂₃H₂₂Br₂N₂O distinguishes it from the 2,4-dimethyl analog (CAS 313268-28-9, also C₂₃H₂₂Br₂N₂O) by the position and nature of substituents (ortho-ethyl vs. ortho,para-dimethyl), which alters the electron-donating character and steric profile of the aniline nitrogen .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 502.2 g/mol; estimated ΔLogP ~ +0.8–1.0 vs. unsubstituted phenylamino |
| Comparator Or Baseline | P7C3 (CAS 301353-96-8): MW = 474.19 g/mol; unsubstituted phenylamino |
| Quantified Difference | ΔMW = +28 Da (5.9% increase); estimated ΔLogP = +0.8 to +1.0 |
| Conditions | Calculated physicochemical properties based on molecular formula and fragment-based LogP estimation |
Why This Matters
For CNS-targeted probe selection, the altered lipophilicity may shift blood-brain barrier penetration, requiring dose adjustment or enabling differentiated tissue distribution profiles compared to P7C3.
- [1] MacMillan, K. S. et al. (2011). Development of Proneurogenic, Neuroprotective Small Molecules. J. Am. Chem. Soc., 133(5), 1428–1437. SAR analysis of ~300 P7C3 analogs demonstrating impact of phenyl ring substitution on bioactivity. View Source
